(3,5-Dimethoxyphenyl)propylamine
Description
(3,5-Dimethoxyphenyl)propylamine is a substituted phenethylamine derivative featuring a propylamine chain attached to a 3,5-dimethoxyphenyl ring.
Properties
IUPAC Name |
3,5-dimethoxy-N-propylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-5-12-9-6-10(13-2)8-11(7-9)14-3/h6-8,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIAJWNUKUWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)propylamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: this compound.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
(3,5-Dimethoxyphenyl)propylamine is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of novel compounds.
Biology: It is used in studies involving neurotransmitter analogs.
Medicine: Research includes its potential use in the treatment of neurological disorders such as depression and anxiety.
Industry: It is used in the synthesis of compounds for the treatment of Parkinson’s disease and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)propylamine is not fully understood. it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. It is also thought to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of motor activity and reward pathways.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs of (3,5-Dimethoxyphenyl)propylamine, highlighting differences in substituent positions, amine chain modifications, and commercial availability:
| Compound Name | CAS Number | Substituents on Phenyl | Amine Chain Structure | Key Features |
|---|---|---|---|---|
| This compound | Not provided | 3,5-dimethoxy | Straight-chain propylamine | Symmetrical substitution; potential for high solubility in polar solvents |
| N-[(3,4-Dimethoxyphenyl)methylene]propylamine | 899451-97-9 | 3,4-dimethoxy | Propylamine with methylene | Asymmetric substitution; increased steric hindrance |
| N-[(3,5-Dimethoxyphenyl)methyl]cyclopropanamine | 625435-20-3 | 3,5-dimethoxy | Cyclopropane ring | Rigid structure; potential for enhanced receptor binding |
| (1S)-1-(3,5-Dimethoxyphenyl)-2,2-dimethylpropylamine | 1389389-65-4 | 3,5-dimethoxy | Branched propylamine | Chirality; improved metabolic stability |
| (3,5-Dichlorophenyl)methylamine | 1178784-67-2 | 3,5-dichloro | Isopropylamine | Electron-withdrawing substituents; altered reactivity |
Pharmacological Implications
- Receptor Binding: Cyclopropane-containing amines (CAS 625435-20-3) are hypothesized to interact with monoamine transporters due to structural similarities to psychedelic phenethylamines .
- Metabolic Stability : Branched-chain derivatives (CAS 1389389-65-4) may exhibit prolonged half-lives compared to straight-chain amines, as seen in related compounds with steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
